[Ala113]-MBP (104-118)
Description
Properties
Molecular Formula |
C67H104N20O19 |
|---|---|
Molecular Weight |
1493.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C67H104N20O19/c1-35(2)23-45(81-55(94)31-75-58(97)44(20-14-22-72-67(70)71)80-54(93)30-74-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)86-50(33-89)64(103)83-46(24-36(3)4)61(100)85-49(32-88)63(102)78-37(5)56(95)82-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)59(98)76-29-53(92)77-38(6)66(105)106/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,96)(H,75,97)(H,76,98)(H,77,92)(H,78,102)(H,79,91)(H,80,93)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,100)(H,86,99)(H,87,101)(H,105,106)(H4,70,71,72) |
InChI Key |
FBVMKAAYUXGGSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Mechanistic Elucidation of Ala113 Mbp 104 118 As a Protein Kinase C Inhibitor
Characterization of Noncompetitive Inhibition Modality of Protein Kinase C by [Ala113]-MBP (104-118)
[Ala113]-MBP (104-118) demonstrates a noncompetitive mode of inhibition towards Protein Kinase C. targetmol.combioscience.co.ukmedchemexpress.commedchemexpress.com This was determined by kinetic studies showing that the inhibitor does not compete with the substrates of the enzyme. Specifically, the inhibitory action of [Ala113]-MBP (104-118) was observed to be noncompetitive with respect to both the protein substrate (such as intact MBP or histone H1) and the phosphate (B84403) donor, ATP. This mode of inhibition suggests that [Ala113]-MBP (104-118) does not bind to the active site of the enzyme where the substrates would normally bind. Instead, it is proposed to interact with an allosteric site on the PKC molecule.
The noncompetitive nature of the inhibition is further supported by the fact that another peptide analog, [Ala107]MBP(104-118), which also contains an alanine (B10760859) substitution at a key arginine recognition site, exhibits a similar noncompetitive inhibitory profile. This suggests that the region of MBP from which these peptides are derived plays a crucial role in interacting with a regulatory site on PKC, distinct from the catalytic site.
Quantitative Analysis of [Ala113]-MBP (104-118) Inhibitory Potency Across PKC Isoforms
The inhibitory potency of [Ala113]-MBP (104-118) has been quantified, revealing its effectiveness as a PKC inhibitor. The half-maximal inhibitory concentration (IC50) values for this peptide have been reported to be in the micromolar range. Specifically, studies have shown that the IC50 values for [Ala113]-MBP (104-118) range from 28 to 62 µM. bioscience.co.ukmedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com This indicates a moderate to potent level of inhibition against the general activity of Protein Kinase C.
For comparison, a related peptide, [Ala107]MBP(104-118), displays IC50 values ranging from 46 to 145 µM, suggesting that the position of the alanine substitution within the peptide sequence can influence its inhibitory potency. medchemexpress.com
Table 1: Inhibitory Potency of MBP Peptide Analogs against Protein Kinase C
| Compound | IC50 Range (µM) |
|---|---|
| [Ala113]-MBP (104-118) | 28 - 62 bioscience.co.ukmedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.com |
| [Ala107]MBP(104-118) | 46 - 145 medchemexpress.com |
While these values provide a general measure of the inhibitor's potency, detailed studies on the specific inhibitory constants (Ki) and the potency against individual PKC isoforms are less extensively documented in the readily available literature. However, the provided IC50 range suggests that [Ala113]-MBP (104-118) is a valuable tool for studying PKC-mediated processes.
Substrate Specificity and Allosteric Modulation of PKC by [Ala113]-MBP (104-118)
Research has demonstrated the specificity of [Ala113]-MBP (104-118) as an inhibitor of Protein Kinase C. Studies have shown that this peptide analog does not significantly inhibit other protein kinases, such as cyclic AMP-dependent protein kinase or myosin light chain kinase. This selectivity highlights its utility as a specific tool for investigating PKC-dependent pathways.
The inhibitory action of [Ala113]-MBP (104-118) extends to the phosphorylation of various substrates by PKC. It has been shown to inhibit the phosphorylation of intact myelin basic protein (MBP), histone H1, and other peptide substrates derived from MBP, such as MBP(104-123) and MBP(104-118) itself. This broad substrate inhibition profile further supports its role as a general PKC inhibitor rather than a substrate-specific competitive inhibitor.
The noncompetitive nature of its inhibition strongly suggests an allosteric mechanism of action. By binding to a site distinct from the active site, [Ala113]-MBP (104-118) likely induces a conformational change in the PKC enzyme, which in turn reduces its catalytic efficiency. This allosteric modulation is a key feature of its inhibitory mechanism.
Molecular Interactions of [Ala113]-MBP (104-118) with the Protein Kinase C Regulatory Domain
The molecular interactions between [Ala113]-MBP (104-118) and Protein Kinase C are thought to occur within the regulatory domain of the enzyme. The pseudosubstrate sequence, located in the regulatory domain of PKC, is known to bind to the active site in the absence of activating signals, thereby maintaining the enzyme in an inactive state. Peptide inhibitors derived from substrate or pseudosubstrate sequences often target this region.
While direct structural data on the binding of [Ala113]-MBP (104-118) to the PKC regulatory domain is limited in the available literature, the noncompetitive inhibition pattern strongly implies an interaction with a site other than the catalytic substrate-binding pocket. It is plausible that [Ala113]-MBP (104-118) mimics a region of a regulatory protein or the pseudosubstrate itself, binding to a site on the regulatory domain and stabilizing the inactive conformation of the enzyme. The substitution of a critical arginine residue with alanine likely disrupts the normal substrate recognition while preserving the binding to this allosteric inhibitory site.
Impact of [Ala113]-MBP (104-118) on Downstream Signaling Pathways Regulated by PKC
The inhibitory effect of [Ala113]-MBP (104-118) on Protein Kinase C has direct consequences for the downstream signaling pathways that are regulated by this enzyme. Research has shown that this peptide inhibitor can effectively block the phospholipid/Ca2+-dependent phosphorylation of endogenous proteins in solubilized fractions of rat brain. This demonstrates its ability to interfere with PKC-mediated signaling events in a more complex biological milieu.
By inhibiting PKC, [Ala113]-MBP (104-118) can be expected to affect a wide array of cellular processes that are dependent on PKC activity. These processes include, but are not limited to, cell proliferation, differentiation, apoptosis, and inflammatory responses. medchemexpress.commedchemexpress.com The specific downstream effects would depend on the particular PKC isoforms present in a given cell type and the specific signaling cascades they regulate. For instance, by inhibiting PKC, the activation of downstream kinases and transcription factors that are normally phosphorylated by PKC would be attenuated.
Immunological Implications and Modulation of Autoimmune Responses by Ala113 Mbp 104 118
Role of Protein Kinase C in T-Cell Activation, Differentiation, and Effector Functions
Protein Kinase C (PKC) is a family of serine/threonine kinases that are crucial regulators of a multitude of cellular processes, including those central to the immune response. In T-lymphocytes, PKC isoforms play a pivotal role in signal transduction pathways initiated by T-cell receptor (TCR) engagement. frontiersin.org This activation is essential for T-cell proliferation, differentiation into various effector subsets (such as Th1, Th2, Th17, and regulatory T cells), and the execution of their functions, including cytokine production and cytotoxicity. frontiersin.org
Different PKC isotypes have distinct and sometimes overlapping roles in T-cell biology. For instance, PKCθ and PKCα have been identified as critical positive regulators of antigen receptor-mediated T-cell activation. frontiersin.org The intricate involvement of PKC in these processes makes it a significant target for therapeutic intervention in immune-mediated disorders. The compound [Ala113]-MBP (104-118) is recognized as a noncompetitive peptide inhibitor of Protein Kinase C (PKC), with IC50 values in the micromolar range, suggesting its potential to modulate T-cell functions by interfering with PKC-dependent signaling pathways. medchemexpress.commedchemexpress.commedchemexpress.com
Effects of [Ala113]-MBP (104-118) on T-Cell Proliferation and Cytokine Production In Vitro
Given its inhibitory effect on PKC, [Ala113]-MBP (104-118) is expected to influence T-cell proliferation and cytokine secretion. While direct in vitro studies detailing the specific effects of [Ala113]-MBP (104-118) on these parameters are not extensively available in the provided search results, its known function as a PKC inhibitor allows for informed hypotheses. medchemexpress.commedchemexpress.commedchemexpress.com Inhibition of PKC can lead to a reduction in the activation of transcription factors, such as NF-κB and AP-1, which are essential for the expression of genes encoding pro-inflammatory cytokines and molecules required for cell cycle progression.
Interactive Table: Potential Effects of [Ala113]-MBP (104-118) on T-Cells In Vitro (Hypothetical)
| Parameter | Expected Effect of [Ala113]-MBP (104-118) | Underlying Mechanism |
| T-Cell Proliferation | Decrease | Inhibition of PKC-mediated signaling pathways required for cell cycle entry and progression. |
| Pro-inflammatory Cytokine Production (e.g., IFN-γ, IL-17) | Decrease | Reduced activation of transcription factors like NF-κB and AP-1 downstream of PKC. |
| Anti-inflammatory Cytokine Production (e.g., IL-10) | Variable | The effect on regulatory T-cell function and their cytokine production is complex and requires specific investigation. |
Investigation of [Ala113]-MBP (104-118) in Antigen Presentation and Major Histocompatibility Complex (MHC) Interactions
The presentation of antigens by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs) is the initial step in the activation of T-cells. immunopaedia.org.za MHC class II molecules present processed exogenous antigens to CD4+ T-helper cells, a critical interaction in the pathogenesis of autoimmune diseases like MS. nih.gov The stability of the peptide-MHC complex is a key determinant of the ensuing immune response. nih.gov
While the direct interaction of [Ala113]-MBP (104-118) with MHC molecules is not explicitly detailed, its nature as a peptide analog of MBP suggests it could potentially compete with the native MBP peptide for binding to MHC class II molecules on APCs. This competitive inhibition could lead to a reduced presentation of the encephalitogenic MBP epitope to autoreactive T-cells, thereby dampening the autoimmune response. However, it is also described as a noncompetitive inhibitor of PKC, which suggests its primary mechanism may not be direct MHC competition. medchemexpress.commedchemexpress.commedchemexpress.com The structural similarity to MBP fragments could still play a role in its immunomodulatory effects, possibly through mechanisms like altered peptide ligand (APL) antagonism, where it binds to the MHC but fails to provide a productive stimulatory signal to the T-cell, or even induces anergy or a regulatory phenotype.
Modulation of Experimental Autoimmune Encephalomyelitis (EAE) Pathogenesis by [Ala113]-MBP (104-118) in Preclinical Models
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis. nih.govnih.gov It is induced by immunizing susceptible animals with myelin-derived proteins or peptides, such as MBP or myelin oligodendrocyte glycoprotein (B1211001) (MOG), leading to an autoimmune response against the central nervous system (CNS). mdbioproducts.complos.org This results in inflammation, demyelination, and axonal damage, mimicking the key pathological features of MS. nih.govnih.gov
The therapeutic potential of various peptide-based immunotherapies has been investigated in EAE models. nih.gov Given that [Ala113]-MBP (104-118) is a PKC inhibitor, its administration in EAE models would be expected to ameliorate disease. medchemexpress.commedchemexpress.commedchemexpress.com By inhibiting PKC, the peptide could suppress the activation and proliferation of myelin-reactive T-cells, reduce the production of pro-inflammatory cytokines, and consequently limit the inflammatory cascade that drives EAE pathogenesis.
Analysis of Immune Cell Infiltration and Demyelination in [Ala113]-MBP (104-118)-Treated Animal Models
A hallmark of EAE and MS is the infiltration of inflammatory cells, including T-cells and macrophages, into the CNS, which leads to the destruction of the myelin sheath (demyelination) and subsequent axonal damage. arvojournals.orgresearchgate.net Histopathological analysis of CNS tissue from EAE animals allows for the quantification of immune cell infiltration and the extent of demyelination. arvojournals.orginotiv.com
In animal models treated with [Ala113]-MBP (104-118), it is hypothesized that there would be a significant reduction in both immune cell infiltration and demyelination. This would be a direct consequence of the peptide's inhibitory effect on T-cell activation and effector functions. By suppressing the autoimmune attack, the integrity of the myelin sheath would be better preserved, leading to less neurological damage and improved clinical scores in the treated animals.
Interactive Table: Expected Histopathological Findings in EAE Models Treated with [Ala113]-MBP (104-118)
| Histopathological Parameter | Expected Outcome in Treated Animals | Rationale |
| Immune Cell Infiltration | Reduced | Inhibition of T-cell activation and migration into the CNS. |
| Demyelination | Reduced | Protection of myelin sheath due to the suppression of the inflammatory autoimmune response. |
| Axonal Damage | Reduced | Secondary to the preservation of myelin and reduced inflammation. |
Differential Effects of [Ala113]-MBP (104-118) on Th1, Th17, and Regulatory T Cell Responses
The pathogenesis of EAE and MS is largely driven by the pro-inflammatory activities of Th1 and Th17 cells. mdbioproducts.comnih.gov Th1 cells primarily produce interferon-gamma (IFN-γ), while Th17 cells are characterized by the secretion of interleukin-17 (IL-17). nih.govmednexus.org Both cytokines contribute to the inflammatory milieu in the CNS. In contrast, regulatory T cells (Tregs) play a crucial role in maintaining immune homeostasis and suppressing autoimmune responses. nih.gov
The inhibition of PKC by [Ala113]-MBP (104-118) could differentially affect these T-cell subsets. The development and function of both Th1 and Th17 cells are dependent on PKC signaling. Therefore, treatment with [Ala113]-MBP (104-118) would be expected to suppress the differentiation and/or effector functions of these pathogenic T-cell populations. Concurrently, the modulation of PKC signaling could potentially spare or even enhance the function of Tregs, thereby shifting the balance from a pro-inflammatory to an anti-inflammatory or regulatory immune response. The precise impact on the Treg/Th17 balance is a critical area for investigation, as this ratio is often dysregulated in autoimmune diseases. nih.gov
Structure Activity Relationship of Ala113 Mbp 104 118 and Peptide Analogs
Significance of the Alanine (B10760859) Substitution at Position 113 within the MBP (104-118) Sequence.
The substitution of alanine for arginine at position 113 in the MBP (104-118) sequence is a critical modification that significantly alters the peptide's interaction with protein kinase C (PKC). The native MBP (104-118) sequence contains an arginine at position 113, which is recognized as an important specificity determinant by PKC. researchgate.netresearchgate.net Studies have shown that the parent peptide is a substrate for PKC, meaning it can be phosphorylated by the enzyme.
However, when arginine 113 is replaced with alanine, the resulting peptide, [Ala113]-MBP (104-118), is a much poorer substrate for PKC. researchgate.netresearchgate.net This substitution effectively removes a key recognition site for the enzyme. Instead of being phosphorylated, [Ala113]-MBP (104-118) acts as an inhibitor of PKC. nih.govnih.gov It has been demonstrated that this analog can inhibit the phosphorylation of intact MBP by the enzyme. researchgate.netresearchgate.net This inhibitory effect is attributed to the peptide's ability to bind to the enzyme without being a substrate, thereby blocking the active site from interacting with its natural substrates. The IC50 values for this inhibition have been reported to be in the range of 28-62 µM. medchemexpress.comnih.gov
Comparative Analysis of [Ala113]-MBP (104-118) with Other Myelin Basic Protein Fragments and Mimics.
The inhibitory activity of [Ala113]-MBP (104-118) can be better understood through comparison with other MBP fragments and analogs.
[Ala107]-MBP (104-118): Similar to the substitution at position 113, replacing the arginine at position 107 with alanine also results in a peptide that is a poor substrate for PKC and acts as an inhibitor. researchgate.netresearchgate.netnih.gov The reported IC50 values for [Ala107]-MBP (104-118) range from 46-145 µM, suggesting it is a less potent inhibitor than [Ala113]-MBP (104-118). nih.gov This indicates that while both arginine residues at positions 107 and 113 are important for substrate recognition, the residue at position 113 may play a more critical role.
[Ala105]-MBP (104-118): In contrast, the substitution of alanine for lysine (B10760008) at position 105 results in an analog that is comparable to the parent peptide in its ability to be a substrate for PKC. researchgate.netresearchgate.net This finding suggests that the lysine at this position is not essential for the peptide's interaction with the enzyme. researchgate.netresearchgate.net
MBP (104-123): This longer peptide fragment is also a substrate for PKC and its phosphorylation is inhibited by [Ala113]-MBP (104-118). nih.gov
These comparisons highlight the specificity of the arginine residues at positions 107 and 113 for PKC activity.
Table 1: Comparative Inhibitory Activity of MBP (104-118) Analogs on Protein Kinase C
| Peptide Analog | Substitution | IC50 (µM) | Effect on PKC |
|---|---|---|---|
| [Ala113]-MBP (104-118) | Arginine 113 -> Alanine | 28 - 62 | Non-competitive inhibitor tocris.commedchemexpress.commedchemexpress.comnih.gov |
| [Ala107]-MBP (104-118) | Arginine 107 -> Alanine | 46 - 145 | Non-competitive inhibitor nih.gov |
| [Ala105]-MBP (104-118) | Lysine 105 -> Alanine | Not applicable | Substrate, comparable to parent peptide researchgate.netresearchgate.net |
Rational Design and Synthesis of [Ala113]-MBP (104-118) Derivatives for Enhanced Immunomodulatory Activity.
The understanding of the structure-activity relationship of [Ala113]-MBP (104-118) has paved the way for the rational design of its derivatives with potentially enhanced or modified immunomodulatory activities. While detailed information on a wide range of synthesized derivatives is not extensively available in the provided search results, the principle behind their design is rooted in the key role of the arginine-to-alanine substitution.
The core concept is to maintain the inhibitory effect on PKC while potentially introducing other functionalities. For instance, further modifications to the peptide sequence could be explored to enhance its stability, cell permeability, or specificity for particular PKC isozymes. The immunomodulatory activity of [Ala113]-MBP (104-118) has been noted in the context of its potential use in enhancing the functional characteristics of mesenchymal stem cells. google.com This suggests that derivatives could be designed to optimize this specific application. The synthesis of such peptide analogs is typically achieved through solid-phase peptide synthesis, a standard method for creating custom peptide sequences.
Advanced Methodologies for Research on Ala113 Mbp 104 118
Biochemical Assays for Protein Kinase C Activity and Inhibition by [Ala113]-MBP (104-118)
The primary biochemical function attributed to [Ala113]-MBP (104-118) is the inhibition of Protein Kinase C (PKC), a family of enzymes crucial for various cellular signaling pathways. Assays to determine PKC activity and its inhibition are fundamental to characterizing the peptide's mechanism of action. [Ala113]-MBP (104-118) has been identified as a noncompetitive peptide inhibitor of PKC. medchemexpress.commedchemexpress.comabmole.com
Standard biochemical assays for PKC activity typically involve measuring the transfer of a phosphate (B84403) group from ATP to a specific substrate. A common substrate used in these assays is a peptide derived from MBP itself, such as Ac-MBP (4-14), which is highly selective for PKC. medchemexpress.com The activity is quantified by measuring the incorporation of a radioactive phosphate isotope (³²P) from [γ-³²P]ATP into the substrate or by using fluorescence-based methods.
To evaluate the inhibitory potential of [Ala113]-MBP (104-118), researchers perform concentration-response experiments. In these assays, a fixed amount of PKC enzyme and its substrate are incubated with varying concentrations of the inhibitory peptide. The resulting data is used to calculate the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Research has established that [Ala113]-MBP (104-118) exhibits IC₅₀ values in the micromolar range, specifically between 28-62 μM, confirming its role as a PKC inhibitor. medchemexpress.commedchemexpress.comabmole.com
| Compound | Target Enzyme | Inhibition Type | Reported IC₅₀ Range (μM) | Reference |
|---|---|---|---|---|
| [Ala113]-MBP (104-118) | Protein Kinase C (PKC) | Noncompetitive | 28 - 62 | medchemexpress.commedchemexpress.comabmole.com |
Cellular Assays for T-Cell Activation, Proliferation, and Cytokine Profiling in Response to [Ala113]-MBP (104-118)
Given the role of MBP as a key autoantigen in multiple sclerosis, cellular assays are employed to understand how modified MBP peptides like [Ala113]-MBP (104-118) affect T-cell responses. These assays are crucial for dissecting the peptide's immunomodulatory properties.
T-Cell Activation Assays: T-cell activation can be assessed by measuring the upregulation of specific cell surface markers. nih.gov Following stimulation, T-cells increase the expression of markers such as CD25 (the alpha chain of the IL-2 receptor) and CD69. Flow cytometry is the standard technique used to quantify the percentage of T-cells expressing these markers after co-culture with antigen-presenting cells (APCs) and the peptide. promega.de Reporter gene assays, which use cell lines engineered to express a reporter gene (e.g., luciferase or a fluorescent protein) under the control of a transcription factor like NFAT (Nuclear Factor of Activated T-cells), can also provide a quantitative measure of T-cell activation. promega.denih.gov
T-Cell Proliferation Assays: The proliferation of T-cells in response to an antigen is a hallmark of an adaptive immune response. This can be measured using various techniques. A classical method is the thymidine (B127349) incorporation assay, which measures the uptake of ³H-thymidine during DNA synthesis in dividing cells. More modern, non-radioactive methods involve labeling T-cells with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE). As cells divide, the dye is distributed equally between daughter cells, leading to a measurable halving of fluorescence intensity with each cell division, which can be analyzed by flow cytometry.
Cytokine Profiling: Upon activation, T-cells secrete a variety of cytokines that orchestrate the immune response. nih.gov The profile of these cytokines can indicate the nature of the T-cell response (e.g., pro-inflammatory Th1 vs. anti-inflammatory Th2). Supernatants from T-cell cultures stimulated with [Ala113]-MBP (104-118) can be analyzed using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) for individual cytokines or multiplex bead arrays (e.g., Luminex assays) to simultaneously measure a panel of cytokines such as IFN-γ, TNF-α, IL-2, IL-4, and IL-10. nih.gov
| Assay Type | Parameter Measured | Common Techniques |
|---|---|---|
| Activation | Upregulation of surface markers (e.g., CD25, CD69) | Flow Cytometry, NFAT Reporter Assays |
| Proliferation | Cell division | CFSE Dye Dilution Assay, ³H-Thymidine Incorporation |
| Cytokine Production | Secretion of cytokines (e.g., IFN-γ, TNF-α, IL-2) | ELISA, ELISpot, Multiplex Bead Array |
Establishment and Evaluation of Experimental Autoimmune Encephalomyelitis (EAE) Models for [Ala113]-MBP (104-118) Research
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for studying the pathogenesis of multiple sclerosis. nih.govnih.gov This model is invaluable for investigating the in vivo effects of immunomodulatory compounds like [Ala113]-MBP (104-118).
EAE is typically induced in susceptible rodent strains (mice or rats) through active immunization with myelin-derived proteins or peptides, such as MBP or its encephalitogenic epitopes, emulsified in Complete Freund's Adjuvant (CFA). nih.govgsa.ac.uk An alternative method is passive EAE, which involves the adoptive transfer of activated, myelin-specific CD4+ T-lymphocytes from immunized donor animals into naïve recipients. nih.gov This latter method allows for the study of a more homogeneous population of antigen-specific T-cells. nih.gov
Evaluation of EAE progression and the therapeutic or modulatory effects of [Ala113]-MBP (104-118) involves several key assessments:
Clinical Scoring: Animals are monitored daily for clinical signs of disease, such as tail limpness, hind limb weakness, and paralysis. A standardized scoring system (e.g., a 0-5 scale) is used to quantify disease severity.
Histopathology: At the end of the experiment, the central nervous system (brain and spinal cord) is harvested. Histological analysis of tissue sections is performed to assess the extent of inflammation (immune cell infiltration), demyelination, and axonal damage. nih.gov
Immunological Analysis: Immune cells can be isolated from the CNS, spleen, and lymph nodes of EAE animals to analyze the phenotype and function of T-cells and other immune cells involved in the disease process.
Immunological Techniques for Assessing Immune Cell Phenotypes and Functions in [Ala113]-MBP (104-118) Studies
To gain a deeper understanding of the immunological mechanisms affected by [Ala113]-MBP (104-118), particularly within the context of EAE, a variety of advanced techniques are used to characterize immune cell populations.
Flow Cytometry: This is a powerful technique for high-throughput, multi-parameter analysis of individual cells. By using a panel of fluorescently-labeled antibodies against specific cell surface and intracellular proteins, researchers can identify and quantify various immune cell subsets (e.g., CD4+ helper T-cells, CD8+ cytotoxic T-cells, B-cells, macrophages, and regulatory T-cells). It is also used to assess cell activation status, cytokine production at the single-cell level (intracellular cytokine staining), and cell proliferation (CFSE assays).
ELISpot (Enzyme-Linked Immunospot) Assay: This highly sensitive technique is used to quantify the frequency of cytokine-secreting cells. For instance, it can determine the number of MBP-specific T-cells that produce IFN-γ upon re-stimulation with the antigen, providing a measure of the antigen-specific T-cell response.
Mass Cytometry (CyTOF): An evolution of flow cytometry, CyTOF uses antibodies tagged with heavy metal isotopes instead of fluorophores. This technology allows for the simultaneous measurement of over 40 parameters on a single cell, enabling highly detailed and comprehensive profiling of immune cell phenotypes and functions without the issue of spectral overlap found in fluorescence-based cytometry.
Structural Biology Techniques for Analyzing [Ala113]-MBP (104-118) and its Interactions with Target Proteins
Understanding the three-dimensional structure of [Ala113]-MBP (104-118) and how it physically interacts with its targets, such as PKC, is essential for rational drug design and a complete mechanistic understanding.
X-ray Crystallography and NMR Spectroscopy: These are the primary methods for determining the high-resolution, atomic-level structure of peptides and proteins. salilab.org X-ray crystallography requires the peptide to be crystallized, either alone or in a complex with its target protein, while Nuclear Magnetic Resonance (NMR) spectroscopy can determine the structure of molecules in solution. salilab.org These techniques can reveal the precise binding interface and conformational changes that occur upon interaction. salilab.org
Computational Modeling and Docking: In the absence of experimental structures, or to complement them, computational methods are widely used. nih.gov Homology modeling can be used to predict the structure of the peptide or its target. Molecular docking simulations can then predict the preferred binding orientation of the peptide to its target protein, providing insights into the key residues involved in the interaction. nih.gov The advent of AI-driven tools like AlphaFold has significantly advanced the ability to predict protein and protein-complex structures. nih.govelifesciences.org
Biophysical Interaction Analysis: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to quantify the binding kinetics (on- and off-rates) and thermodynamics (affinity, enthalpy, entropy) of the interaction between [Ala113]-MBP (104-118) and its target protein. These methods provide crucial data on the strength and stability of the molecular interaction.
Broader Research Perspectives and Translational Potential of Ala113 Mbp 104 118
Hypothesized Mechanisms for [Ala113]-MBP (104-118) as a Research Tool in Modulating Autoimmune Pathologies
[Ala113]-MBP (104-118) is primarily utilized as a research tool to investigate demyelinating diseases like multiple sclerosis. It is a synthetic peptide derived from human myelin basic protein where the amino acid serine at position 113 has been replaced with alanine (B10760859) nih.gov. This modification is crucial to its function as an altered peptide ligand (APL). APLs are variants of antigenic peptides with substitutions at T-cell receptor (TCR) contact residues, which can modulate the T-cell response in a different manner than the native peptide nih.govnih.govnih.gov.
The primary hypothesized mechanism of [Ala113]-MBP (104-118) in modulating autoimmune pathologies, specifically in the context of experimental autoimmune encephalomyelitis (EAE), an animal model of MS, revolves around its ability to alter the nature of the T-cell response. Instead of inducing a pro-inflammatory Th1 response, which is characteristic of the native MBP peptide and leads to autoimmune attack on the myelin sheath, APLs like [Ala113]-MBP (104-118) are thought to promote a shift towards a less aggressive or even a regulatory T-cell phenotype, such as Th2 or regulatory T cells (Tregs) nih.govnih.gov. This phenomenon, known as immune deviation, can lead to the downregulation of the autoimmune response nih.govnih.gov.
Another key aspect of its mechanism is its function as an antagonist or partial agonist at the T-cell receptor. By binding to the Major Histocompatibility Complex (MHC) on antigen-presenting cells and interacting with the TCR of MBP-specific T-cells, it may deliver a suboptimal or altered signal. This can lead to T-cell anergy (a state of unresponsiveness) or apoptosis (programmed cell death) of the autoreactive T-cells, thereby reducing the pool of pathogenic immune cells nih.gov.
The table below summarizes the key hypothesized mechanisms:
| Hypothesized Mechanism | Description | Key Outcomes |
| Immune Deviation | Shifts the T-cell response from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) or regulatory (Treg) phenotype. nih.govnih.gov | - Reduction of pro-inflammatory cytokines.- Increased production of anti-inflammatory cytokines.- Suppression of autoimmune attack. |
| T-Cell Receptor Antagonism/Partial Agonism | Binds to the MHC-TCR complex but delivers an altered or incomplete signal to the T-cell. nih.gov | - Induction of T-cell anergy (unresponsiveness).- Apoptosis (cell death) of autoreactive T-cells.- Reduced proliferation of pathogenic T-cells. |
| Protein Kinase C (PKC) Inhibition | As a noncompetitive inhibitor of PKC, it can interfere with intracellular signaling pathways crucial for T-cell activation and effector function. | - Downregulation of T-cell activation.- Inhibition of pro-inflammatory gene expression. |
Implications of PKC Inhibition by [Ala113]-MBP (104-118) for Other Inflammatory and Immune-Mediated Diseases
The identification of [Ala113]-MBP (104-118) as a noncompetitive peptide inhibitor of Protein Kinase C (PKC) extends its relevance beyond MS research to a broader spectrum of inflammatory and immune-mediated diseases medchemexpress.com. PKC is a family of enzymes that play a critical role in signal transduction pathways governing numerous cellular processes, including inflammation, cell proliferation, and immune responses nih.gov.
The overactivation of certain PKC isoforms is implicated in the pathogenesis of various inflammatory conditions. Therefore, inhibitors of PKC have significant therapeutic potential nih.govnih.gov. For instance, PKCθ is predominantly expressed in T-cells and is crucial for their activation and the production of pro-inflammatory cytokines like IL-2 nih.gov. Inhibition of PKCθ has been explored as a therapeutic strategy for conditions such as rheumatoid arthritis, asthma, and inflammatory bowel disease nih.gov.
The ability of [Ala113]-MBP (104-118) to inhibit PKC suggests that its immunomodulatory effects may, in part, be mediated through the dampening of these critical signaling pathways. This opens up avenues for its use as a research tool to dissect the role of PKC in other inflammatory contexts.
Below is a table outlining the potential implications of PKC inhibition in various diseases:
| Disease Category | Role of PKC | Potential Implication of Inhibition |
| Rheumatoid Arthritis | PKC isoforms are involved in the activation of synovial fibroblasts and immune cells, leading to joint inflammation and destruction. | Inhibition could reduce inflammation and joint damage. |
| Psoriasis | PKC is implicated in the hyperproliferation of keratinocytes and the inflammatory cascade in the skin. | Inhibition may normalize skin cell growth and reduce inflammation. |
| Inflammatory Bowel Disease (Crohn's Disease, Ulcerative Colitis) | PKC plays a role in the activation of mucosal immune cells and the production of inflammatory cytokines in the gut. nih.gov | Inhibition could alleviate intestinal inflammation. |
| Asthma | PKC is involved in airway inflammation and hyperresponsiveness. nih.gov | Inhibition might reduce airway inflammation and improve lung function. |
| Organ Transplant Rejection | PKC is crucial for T-cell activation, a key event in the rejection of transplanted organs. nih.gov | Inhibition could suppress the immune response against the graft. |
Future Directions in Peptide-Based Immunomodulatory Strategies Inspired by [Ala113]-MBP (104-118)
The study of [Ala113]-MBP (104-118) and other altered peptide ligands has provided valuable insights for the design of next-generation peptide-based immunomodulatory therapies benthamscience.com. The future of this field lies in developing peptides with enhanced efficacy, specificity, and better pharmaceutical properties.
One promising direction is the development of peptides with improved stability and bioavailability. Natural peptides are often susceptible to degradation by proteases, which limits their therapeutic use. Strategies to overcome this include the incorporation of unnatural amino acids, cyclization of the peptide structure, and conjugation to carrier molecules nih.gov.
Furthermore, the concept of "bifunctional peptides" is gaining traction. These are engineered molecules that can simultaneously target multiple components of the immune system. For example, a peptide could be designed to both antagonize a T-cell receptor and deliver an inhibitory signal to the T-cell.
Another area of active research is the development of personalized peptide-based therapies. As our understanding of the genetic and immunological basis of autoimmune diseases grows, it may become possible to design peptides that are tailored to an individual's specific HLA type and the particular autoantigenic epitopes driving their disease.
The table below highlights some future directions in peptide-based immunomodulation:
| Future Direction | Description | Potential Advantages |
| Enhanced Stability and Delivery | Modifying peptide structure (e.g., cyclization, unnatural amino acids) and using novel delivery systems (e.g., nanoparticles). nih.gov | - Increased half-life in the body.- Improved targeting to specific tissues or cells.- Reduced frequency of administration. |
| Bifunctional and Multi-Targeted Peptides | Designing peptides that can interact with multiple molecular targets simultaneously. | - Enhanced therapeutic efficacy.- Potential to overcome resistance mechanisms. |
| Personalized Peptide Therapies | Tailoring peptide design to the genetic and immunological profile of individual patients. | - Increased precision and effectiveness.- Reduced off-target effects. |
| Peptide-Based Vaccines for Tolerance Induction | Using peptides to "re-educate" the immune system to tolerate self-antigens. esmed.org | - Potential for long-lasting disease remission.- Antigen-specific approach with fewer systemic side effects. |
Integration of [Ala113]-MBP (104-118) Research into Comprehensive Autoimmune Disease Research Frameworks
Research on [Ala113]-MBP (104-118) and similar immunomodulatory peptides is integral to building comprehensive frameworks for understanding and treating autoimmune diseases. These frameworks aim to connect basic immunological mechanisms with clinical observations and therapeutic development.
The study of APLs like [Ala113]-MBP (104-118) contributes to these frameworks in several ways. Firstly, it helps to elucidate the fundamental principles of T-cell recognition and activation, and how subtle changes in an antigen can dramatically alter the immune response. This knowledge is crucial for understanding the initiation and progression of autoimmune diseases.
Secondly, these peptides serve as valuable tools for preclinical studies in animal models of autoimmune diseases. They allow researchers to test hypotheses about disease mechanisms and to evaluate the potential of new therapeutic strategies in a controlled setting. The insights gained from such studies can then be used to inform the design of clinical trials in humans.
Finally, the development of peptide-based therapies, inspired by research on molecules like [Ala113]-MBP (104-118), is a key component of the trend towards more targeted and personalized medicine for autoimmune diseases. By moving away from broad immunosuppression and towards antigen-specific immunomodulation, it is hoped that more effective and safer treatments can be developed.
The integration of this research can be visualized in the following framework:
| Research Phase | Contribution of [Ala113]-MBP (104-118) Research |
| Basic Science | - Elucidating mechanisms of T-cell activation and tolerance.- Understanding the role of specific autoantigens in disease. |
| Preclinical Research | - Validating therapeutic targets in animal models (EAE).- Testing the efficacy and safety of novel immunomodulatory peptides. |
| Translational Research | - Informing the design of clinical trials for peptide-based therapies.- Developing biomarkers to predict and monitor treatment response. |
| Clinical Application | - Potential for new, targeted therapies for autoimmune diseases like MS.- Paving the way for personalized medicine approaches. |
Q & A
Q. What steps ensure reproducibility of [Ala113]-MBP (104-118) studies across labs?
- Methodological Answer : (1) Share peptide synthesis protocols via platforms like protocols.io , (2) include detailed experimental conditions (e.g., buffer composition, equipment settings), and (3) use blinded analyses for endpoint measurements. Adhere to ARRIVE guidelines for in vivo studies .
Theoretical & Mechanistic Frameworks
Q. How can molecular modeling elucidate the impact of Ala113 on MBP’s conformational dynamics?
Q. What theoretical frameworks explain the reduced antigenicity of [Ala113]-MBP (104-118) in certain populations?
- Methodological Answer : Apply computational epitope prediction tools (e.g., NetMHCIIpan) to assess HLA-binding affinity changes. Correlate with population-specific HLA allele frequencies (e.g., HLA-DR2 prevalence) and clinical data from autoimmune cohorts .
Ethical & Reporting Standards
Q. How should researchers document peptide characterization data to meet journal requirements?
- Methodological Answer : Follow Beilstein Journal guidelines: Include HPLC traces, MS spectra, and CD/NMR data in the main text or supplementary materials. For new compounds, provide elemental analysis and high-resolution MS .
Q. What ethical considerations apply to studies using [Ala113]-MBP (104-118) in humanized mouse models?
- Methodological Answer : Obtain approval from institutional animal care committees (IACUC) and adhere to the 3Rs (Replacement, Reduction, Refinement). Disclose euthanasia criteria and humane endpoints in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
